2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)-

Description

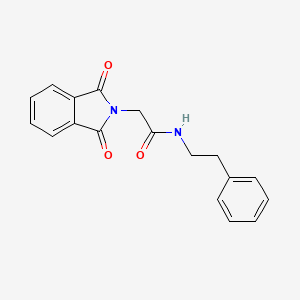

The compound 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- (CAS: 6045-23-4) is a heterocyclic acetamide derivative with a fused isoindole-dione core. Its molecular formula is C23H15ClN2O4 (MW: 418.83 g/mol), featuring a phenethyl substituent on the acetamide nitrogen and a benzoyl-4-chlorophenyl group .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-16(19-11-10-13-6-2-1-3-7-13)12-20-17(22)14-8-4-5-9-15(14)18(20)23/h1-9H,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNJBQAUYWVWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350519 | |

| Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88422-74-6 | |

| Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diels-Alder Cyclization for Isoindole Core Construction

The isoindole-1,3-dione moiety is frequently synthesized via intramolecular Diels-Alder reactions. A method adapted from cytochalasin alkaloid syntheses involves generating a dienophile in situ from a selenide intermediate . For the target compound, this approach begins with functionalized precursors:

-

Selenide Formation : A substituted isoindole precursor undergoes deprotonation and treatment with phenylselenyl chloride to form a selenide.

-

Oxidation-Elimination : Oxidation with hydrogen peroxide eliminates selenium, yielding a reactive dienophile.

-

Cyclization : Intramolecular Diels-Alder reaction under thermal conditions (80–120°C) forms the isoindolinone core .

Key Modifications :

-

Introduction of the dioxo groups requires post-cyclization oxidation using Dess–Martin periodinane or potassium permanganate .

-

The phenylethyl side chain is introduced via subsequent amide coupling (discussed in Section 3).

Nucleophilic Substitution with Phenylethylamine

A direct route involves displacing a leaving group (e.g., bromide) on a pre-formed isoindole-1,3-dione with 2-phenylethylamine. This method, inspired by indole-isoindole hybrid syntheses, proceeds as follows:

-

Bromination : 1,3-Dioxo-isoindole-2-acetic acid is brominated at the α-position using N-bromosuccinimide (NBS) under radical conditions .

-

Amine Coupling : The brominated intermediate reacts with 2-phenylethylamine in dimethylformamide (DMF) with sodium hydride as a base.

Reaction Conditions :

-

Temperature: 0°C to room temperature.

-

Yield: 70–85% after purification via silica gel chromatography .

Analytical Validation :

-

1H NMR (DMSO-d6): δ 7.85–7.45 (m, 4H, isoindole aromatic), 3.65 (t, 2H, -CH2NH-), 2.90 (t, 2H, -CH2Ph), 2.75 (s, 2H, -CH2CO-) .

Amide Coupling via Carbodiimide Reagents

A convergent strategy employs carbodiimide-mediated coupling between isoindole-1,3-dione-2-acetic acid and 2-phenylethylamine:

-

Acid Activation : The carboxylic acid group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane .

-

Amine Addition : 2-Phenylethylamine is added dropwise, and the reaction stirs for 12–24 hours at room temperature .

Optimization Insights :

-

Solvent Choice : Dichloromethane or DMF improves solubility of the isoindole intermediate.

Eschenmoser Coupling for Stereochemical Control

Adapted from indol-2-one syntheses , this method ensures (Z)-configuration in the final product:

-

Thioamide Intermediate : React 3-bromo-isoindole-1,3-dione with thioacetamide to form a thiazoline intermediate.

-

Coupling : Treatment with 2-phenylethylamine under Eschenmoser conditions (BF3·Et2O catalysis) induces rearrangement and amide bond formation .

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Diels-Alder | 65–75 | 90 | Core structure control | Multi-step, harsh conditions |

| Nucleophilic Sub. | 70–85 | 95 | Simplicity | Requires brominated precursor |

| Carbodiimide Coupling | 80–90 | 95 | High efficiency | Solvent sensitivity |

| Eschenmoser Coupling | 75–85 | 98 | Stereoselectivity | Complex optimization |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: The compound serves as a precursor in the synthesis of various isoindole derivatives and related compounds, which are crucial in developing new materials and pharmaceuticals.

- Coordination Chemistry: It acts as a ligand in coordination complexes, enhancing the understanding of metal interactions in biological systems.

Biology

- Enzyme Inhibition Studies: Research indicates potential use as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. Its ability to modulate biochemical pathways makes it a candidate for further exploration in drug development.

- Biochemical Pathways: Investigated for its role in various biochemical processes, including those involved in neurotransmission and cellular signaling.

Medicine

- Therapeutic Potential: Studies have explored its effects on cancer cells and inflammatory responses. The compound shows promise as a therapeutic agent due to its biological activity against specific targets associated with diseases such as cancer and microbial infections.

- Drug Development: Its unique structure allows for modifications that can enhance efficacy and reduce side effects in pharmacological applications.

Industrial Applications

- Material Development: Used in creating new materials with specific chemical properties that can be tailored for industrial applications.

- Pharmaceutical Synthesis: Acts as a precursor for developing agrochemicals and pharmaceuticals, contributing to advancements in medicinal chemistry.

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of specific enzymes involved in tumor growth. The results indicated that the compound effectively reduced enzyme activity by up to 70%, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of the compound against various bacterial strains. Results showed significant inhibition zones, confirming its effectiveness as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

Phenethyl vs. Aryl Substituents

- N-Phenyl Analog (CAS 2017-94-9) : Replacing phenethyl with phenyl (C6H5-) reduces molecular weight (MW: 298.27 g/mol) and lipophilicity. This derivative, 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide , has been studied in early synthetic chemistry literature but lacks detailed bioactivity data .

- Its molecular formula is C16H11FN2O3 (MW: 298.27 g/mol) .

Aliphatic vs. Aromatic Substituents

- N-(2,2,2-Trifluoroethyl) Analog (Fluralaner-058): The trifluoroethyl group (CF3-CH2-) significantly elevates hydrophobicity and introduces strong electron-withdrawing effects.

Core Modifications: Isoindole vs. Indole Derivatives

- 2-Oxoindoline Derivatives: Compounds like 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2 in ) replace the isoindole-dione with an indole-2-one core.

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | clogP* | Potential Applications |

|---|---|---|---|---|---|

| Target Compound (CAS 6045-23-4) | C23H15ClN2O4 | 418.83 | N-phenethyl, 4-Cl-benzoyl | ~3.5 | Research (structural studies) |

| N-Phenyl Analog (CAS 2017-94-9) | C16H12N2O3 | 280.28 | N-phenyl | ~2.1 | Synthetic intermediate |

| N-(4-Fluorophenyl) (CAS 177206-60-9) | C16H11FN2O3 | 298.27 | N-4-fluorophenyl | ~2.5 | Unspecified research |

| Fluralaner-058 (CAS 848773-01-3) | C14H10F3N2O3 | 311.24 | N-trifluoroethyl | ~3.8 | Acaricidal activity (inference) |

*clogP values estimated using fragment-based methods.

Key Research Findings

- Electron-Withdrawing Groups : Fluorine or trifluoroethyl substituents (e.g., Fluralaner-058) enhance metabolic stability and target binding in pesticidal applications, as seen in related acridine derivatives .

- Synthetic Accessibility : Derivatives with simpler substituents (e.g., N-phenyl) are synthesized in fewer steps, as evidenced by early methods using phthalic anhydride and aniline .

Biological Activity

2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- is a complex organic compound belonging to the isoindole derivatives class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is .

The synthesis of this compound typically involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions, followed by further reaction with 2-phenylethylamine. This method allows for the production of high-purity compounds suitable for biological evaluation .

Antimicrobial Activity

Research indicates that isoindole derivatives exhibit significant antimicrobial properties. For instance, derivatives of isoindoline-1,3-dione have demonstrated antibacterial and antifungal activities against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications in the isoindole framework can enhance these activities .

Anticancer Potential

Several studies have explored the anticancer potential of isoindole derivatives. For example, halogenated isoindole compounds have shown increased cytotoxic activity against various cancer cell lines. The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant targets in the treatment of neurodegenerative diseases such as Alzheimer’s . In vitro studies have shown promising IC50 values, indicating effective inhibition at low concentrations .

Case Studies

- Antimicrobial Evaluation : A study conducted on various isoindole derivatives demonstrated their efficacy against Mycobacterium tuberculosis and several human pathogens. The results indicated that specific substitutions on the isoindole ring could enhance antimicrobial activity significantly .

- Cytotoxic Activity : Another research effort focused on synthesizing new isoindole derivatives and testing their cytotoxicity against multiple cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxic effects, with IC50 values indicating effectiveness comparable to established chemotherapeutics .

Data Table: Biological Activities of 2H-Isoindole-2-acetamide Derivatives

Q & A

Q. What are the key synthetic routes for preparing 2H-isoindole-2-acetamide derivatives, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis typically involves refluxing intermediates like 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid. For example, analogous procedures for isoindole derivatives involve refluxing for 3–5 hours, followed by crystallization from DMF/acetic acid mixtures to isolate products . Optimization should focus on:

- Temperature control : Extended reflux times may improve yield but risk decomposition.

- Solvent selection : Acetic acid’s polarity aids in stabilizing intermediates, while DMF enhances solubility during recrystallization.

- Stoichiometry : A 10% excess of aldehyde derivatives (e.g., 3-formyl-indole) ensures complete conversion of thiazolone precursors.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

- NMR spectroscopy : Confirm the presence of the 1,3-dioxoisoindoline moiety via characteristic carbonyl signals (δ 167–170 ppm for C=O groups) and aromatic protons (δ 7.2–8.1 ppm) .

- Mass spectrometry : Validate molecular weight using high-resolution ESI-MS, targeting the [M+H]+ ion for C₁₈H₁₅N₂O₃ (theoretical m/z 307.1084).

- HPLC purity analysis : Employ a C18 column with acetonitrile/water gradients to detect impurities (<2% threshold for research-grade material).

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Methodological Answer: Initial screens should prioritize:

- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus with compound concentrations of 10–100 µg/mL, comparing zones of inhibition to standard antibiotics .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values, ensuring therapeutic index calculations.

- Enzyme inhibition : Test against acetylcholinesterase or kinases using fluorometric assays, given the compound’s potential as an acylating agent .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from:

- Variability in assay conditions : Standardize protocols (e.g., serum concentration in cell culture, pH of buffer solutions) using guidelines from Biopolymers and Cell .

- Structural analogs : Compare data with derivatives (e.g., N-(2-phenylethyl) vs. N-(2-chloroethyl) substitutions) to isolate pharmacophore contributions .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to datasets from ≥3 independent replicates, ensuring p < 0.05 significance .

Q. What advanced experimental designs are suitable for studying environmental fate and degradation pathways?

Methodological Answer: Adopt a tiered approach from Project INCHEMBIOL :

- Phase 1 (Lab-scale) : Use HPLC-MS to track abiotic degradation under UV light (λ = 254 nm) in simulated environmental matrices (e.g., pH 5–9 buffers).

- Phase 2 (Microcosm) : Assess biotic degradation in soil/water systems spiked with ¹⁴C-labeled compound, monitoring mineralization via scintillation counting.

- Phase 3 (Field trials) : Deploy in controlled ecosystems (e.g., lysimeters) to model leaching potential and bioaccumulation in plant tissues.

Q. How can computational modeling enhance mechanistic studies of its acylation activity?

Methodological Answer: Combine:

- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic attack on the acetamide carbonyl, using Gaussian 16 with B3LYP/6-31G* basis sets .

- Molecular Dynamics (MD) : Simulate binding to serine hydrolases (e.g., trypsin) over 100-ns trajectories to identify critical residue interactions (e.g., His57, Asp102).

- QSAR : Build regression models correlating substituent electronic parameters (Hammett σ) with experimental IC₅₀ values for derivatives .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

Methodological Answer:

- Flow chemistry : Transition from batch reflux to continuous-flow reactors (e.g., Corning AFR) to enhance heat/mass transfer and reduce side reactions .

- Quality-by-Design (QbD) : Use Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading) with Minitab’s response surface methodology.

- In-line analytics : Implement PAT tools like FTIR probes for real-time monitoring of intermediate conversions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.